molecular formula C11H15BrOZn B14895223 4-[(n-Butyloxy)methyl]phenylZinc bromide

4-[(n-Butyloxy)methyl]phenylZinc bromide

Cat. No.: B14895223
M. Wt: 308.5 g/mol
InChI Key: GAQQDODSEIYMOH-UHFFFAOYSA-M
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Description

4-[(n-Butyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(n-Butyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(n-Butyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-[(n-Butyloxy)methyl]bromobenzene+Zn4-[(n-Butyloxy)methyl]phenylzinc bromide\text{4-[(n-Butyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-[(n-Butyloxy)methyl]bromobenzene+Zn→4-[(n-Butyloxy)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(n-Butyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and other organohalides.

    Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures.

Major Products

The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-[(n-Butyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-[(n-Butyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive. This bond can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those associated with the catalytic cycle of the Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • 4-[(n-Butyloxy)methyl]phenylzinc chloride

Uniqueness

4-[(n-Butyloxy)methyl]phenylzinc bromide is unique due to its specific reactivity and stability in THF. Compared to its iodide and chloride counterparts, the bromide variant offers a balanced reactivity that is suitable for a wide range of synthetic applications.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);butoxymethylbenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h5-8H,2-3,9-10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

GAQQDODSEIYMOH-UHFFFAOYSA-M

Canonical SMILES

CCCCOCC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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